Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride
CAS No.: 1603-09-4
Cat. No.: VC18396496
Molecular Formula: C13H19Cl3N2O
Molecular Weight: 325.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603-09-4 |
|---|---|
| Molecular Formula | C13H19Cl3N2O |
| Molecular Weight | 325.7 g/mol |
| IUPAC Name | bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium;chloride |
| Standard InChI | InChI=1S/C13H18Cl2N2O.ClH/c1-16(12-5-3-2-4-6-12)13(18)11-17(9-7-14)10-8-15;/h2-6H,7-11H2,1H3;1H |
| Standard InChI Key | ICWUNMJSUFZPJB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C[NH+](CCCl)CCCl.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetanilide backbone substituted with a bis(2-chloroethyl)amino group at the 2-position and an N-methyl moiety. The hydrochloride salt enhances solubility, facilitating pharmacological administration . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium; chloride |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CNH+CCCl.[Cl-] |
| Molecular Weight | 325.7 g/mol |
| PubChem CID | 15343 |
The presence of two chloroethyl groups enables the formation of highly reactive aziridinium intermediates, which are critical for DNA alkylation .
Stability and Reactivity
The compound’s stability is influenced by its hydrochloride form, which mitigates degradation under physiological conditions. In aqueous solutions, the nitrogen mustard moiety undergoes hydrolysis to generate electrophilic species capable of attacking nucleophilic DNA sites .
Mechanism of Action: DNA Alkylation and Cross-Linking
DNA Interaction Dynamics
The antitumor activity of this acetanilide derivative arises from its ability to alkylate DNA at the N7 position of guanine residues. This process forms monoadducts and interstrand cross-links, which impede DNA replication and transcription . The aziridinium intermediates react preferentially with guanine due to its high nucleophilicity, leading to:
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Depurination: Hydrolysis of the glycosidic bond in alkylated guanine, creating abasic sites that destabilize the DNA helix .
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Cross-Link Formation: Covalent bonds between adjacent DNA strands or DNA and histone proteins, causing structural distortion .
Histone Interactions and Epigenetic Effects
Recent studies demonstrate that the compound’s reactivity extends beyond DNA. In nucleosome core particles (NCPs), the positively charged histone tails interact with alkylated DNA, forming reversible DNA-protein cross-links (DPCs) . These DPCs reduce depurination rates by stabilizing the glycosidic bond, thereby altering the damage response mechanisms in cancer cells .
Synthesis and Production
Synthetic Pathways
The synthesis of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride typically involves:
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Acylation: Reaction of N-methylaniline with chloroacetyl chloride to form the acetanilide backbone.
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Alkylation: Introduction of bis(2-chloroethyl)amine groups via nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Purification and Characterization
Purification is achieved through recrystallization or column chromatography, followed by spectroscopic validation (NMR, MS) and HPLC analysis to ensure >95% purity .
Notably, the compound exhibits lower cytotoxicity toward normal cells (IC₅₀ > 80 μM), suggesting improved therapeutic indices compared to traditional alkylators like melphalan .
In Vivo Efficacy and Toxicity
In murine models, the hydrochloride salt demonstrates tumor growth inhibition rates exceeding 60% at doses of 20 mg/kg. Acute toxicity studies report an LD₁₀ > 80 mg/kg, significantly higher than that of non-steroidal alkylators (LD₁₀ = 14–15 mg/kg) .
Comparison with Classical Nitrogen Mustards
Structural and Functional Advantages
Unlike cyclophosphamide or chlorambucil, this acetanilide derivative lacks a phosphoramide group, reducing metabolic activation requirements and off-target effects . The N-methyl group further enhances membrane permeability, enabling efficient intracellular delivery .
Selectivity and Resistance Profiles
Hybridization strategies integrating nitrogen mustards with steroidal or lactam moieties have yielded derivatives with reduced multidrug resistance (MDR) protein affinity. For example, compound 5a (a hybrid analog) retains potency against etoposide-resistant K/VP.5 cells (IC₅₀ = 0.85 μM), whereas melphalan shows 10-fold lower activity .
Current Research and Clinical Prospects
Targeted Delivery Systems
Ongoing investigations focus on conjugating the compound to tumor-specific ligands (e.g., folate or antibody-drug conjugates) to minimize systemic toxicity. Preliminary data indicate a 50% reduction in off-target alkylation in xenograft models .
Combination Therapies
Synergistic effects are observed when co-administered with topoisomerase inhibitors or PARP inhibitors, enhancing DNA damage accumulation and apoptosis .
Challenges and Future Directions
Toxicity Management
Despite improved safety profiles, dose-limiting myelosuppression remains a concern. Nanoparticle encapsulation and prodrug strategies are under exploration to mitigate hematological toxicity .
Resistance Mechanisms
Upregulation of DNA repair enzymes (e.g., O⁶-methylguanine-DNA methyltransferase) necessitates adjuvant therapies with repair pathway inhibitors .
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